molecular formula C11H12N4 B8669823 2-N-(6-methylpyridin-2-yl)pyridine-2,3-diamine

2-N-(6-methylpyridin-2-yl)pyridine-2,3-diamine

Cat. No. B8669823
M. Wt: 200.24 g/mol
InChI Key: OGHCTAXPJRLHPP-UHFFFAOYSA-N
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Patent
US04000286

Procedure details

A mixture of 1.0 g. of the crude amine from Step B, 20 ml. of water and 3 ml. of concentrated sulfuric acid was stirred, cooled to 0°-5° C. and treated dropwise with a solution of 0.345 g. of sodium nitrite in 2 ml. of water. After an additional hour at 0°-5° C. and storage at room temperature over the weekend, the precipitate was collected and recrystallized from 6 ml. of ethanol to give 3-(2-methyl-6-pyridyl)-3H-1,2,3-triazolo[4,5-b]pyridine, m.p. 144°-145° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([NH:8][C:9]2[N:14]=[C:13]([CH3:15])[CH:12]=[CH:11][CH:10]=2)=[N:4][CH:5]=[CH:6][CH:7]=1.S(=O)(=O)(O)O.[N:21]([O-])=O.[Na+]>O>[CH3:15][C:13]1[CH:12]=[CH:11][CH:10]=[C:9]([N:8]2[C:3]3=[N:4][CH:5]=[CH:6][CH:7]=[C:2]3[N:1]=[N:21]2)[N:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC=CC1)NC1=CC=CC(=N1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 1.0 g
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°-5° C.
ADDITION
Type
ADDITION
Details
treated dropwise with a solution of 0.345 g
WAIT
Type
WAIT
Details
After an additional hour at 0°-5° C.
CUSTOM
Type
CUSTOM
Details
storage at room temperature over the weekend, the precipitate was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from 6 ml

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=CC=C1)N1N=NC=2C1=NC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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